amine CAS No. 1153115-77-5](/img/structure/B1517902.png)
[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine
Descripción general
Descripción
“(1-benzyl-1H-pyrazol-4-yl)methylamine” is a chemical compound with the IUPAC name (1-benzyl-1H-pyrazol-4-yl)methanamine hydrochloride . It has a molecular weight of 223.7 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane has been used to synthesize previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles .Physical And Chemical Properties Analysis
“(1-benzyl-1H-pyrazol-4-yl)methylamine” is a solid at room temperature . It has a molecular weight of 223.7 . More specific physical and chemical properties are not directly available from the search results.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrazole derivatives have been recognized for their antimicrobial properties. The synthesis of new compounds like “(1-benzyl-1H-pyrazol-4-yl)methylamine” can lead to the development of novel antimicrobial agents. These compounds can be evaluated against a range of bacterial and fungal pathogens to determine their efficacy in inhibiting growth or killing microorganisms .
Antihypertensive Potential
Compounds containing the pyrazole moiety have been evaluated for their potential in treating hypertension. By synthesizing specific derivatives and testing them in animal models, researchers can assess the antihypertensive effects and understand the mechanism of action, which could lead to new therapeutic agents for managing high blood pressure .
Antioxidant Properties
The antioxidant capacity of pyrazole derivatives is another area of interest. These compounds can be tested using assays like the DPPH free radical-scavenging assay to compare their activity against standard antioxidants. This application is crucial in the development of drugs that can protect cells from oxidative stress .
Anticancer Activity
Pyrazole derivatives have shown promise in anticancer research. By designing and synthesizing novel compounds, scientists can screen them for cytotoxicity against various cancer cell lines. This research could contribute to the discovery of new chemotherapeutic agents with improved efficacy and reduced side effects .
Insecticidal Activity
The agricultural sector can benefit from the insecticidal properties of pyrazole derivatives. New compounds can be synthesized and tested for their ability to protect crops from insect damage, potentially leading to safer and more effective insecticides .
Antimycobacterial Evaluation
The fight against tuberculosis and other mycobacterial infections could be advanced through the synthesis of pyrazole derivatives. These compounds can be evaluated for their ability to inhibit mycobacterial growth, offering a potential pathway for new drug discovery in this field .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a range of physiological processes .
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to downstream effects on cellular function .
Result of Action
Similar compounds have been known to induce a variety of effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Propiedades
IUPAC Name |
N-[(1-benzylpyrazol-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-12(2)15-8-14-9-16-17(11-14)10-13-6-4-3-5-7-13/h3-7,9,11-12,15H,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDYTCCGPKKXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN(N=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B1517822.png)

![2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B1517825.png)
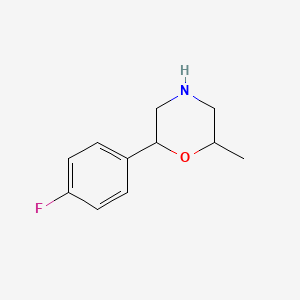

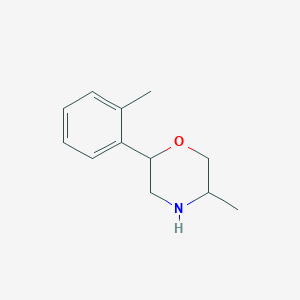
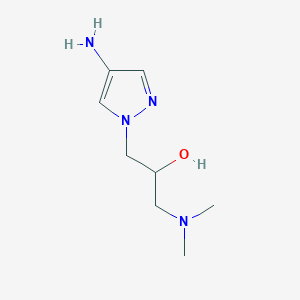
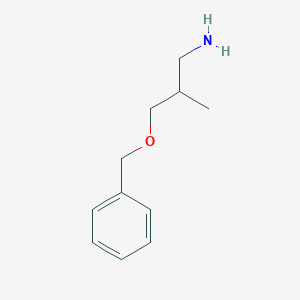


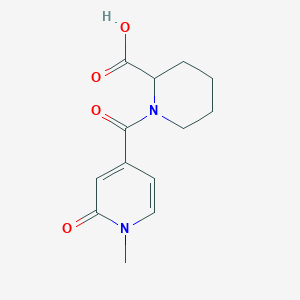
![3-[(1,3-Thiazol-2-yl)amino]benzoic acid](/img/structure/B1517841.png)
